molecular formula C7H9NOS B1199391 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one CAS No. 82633-79-2

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

Cat. No.: B1199391
CAS No.: 82633-79-2
M. Wt: 155.22 g/mol
InChI Key: PZOGAKOZVSTZSO-UHFFFAOYSA-N
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Description

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is an organic compound with the molecular formula C₇H₉NOS. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is used primarily as a biocide in various industrial applications to control bacteria, fungi, and algae .

Preparation Methods

The synthesis of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one typically involves the cyclization of 3-mercaptopropanamides. The process begins with the preparation of 3-mercaptopropionic acid from acrylic acid. This intermediate is then converted to 3-mercaptopropanamide, which undergoes ring-closure through chlorination or oxidation to form the isothiazolinone ring . Industrial production methods often involve the use of chlorinating agents or oxidizing agents to facilitate the ring-closure reaction .

Chemical Reactions Analysis

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes in microorganisms. It specifically targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This leads to the inhibition of microbial growth and ultimately cell death .

Comparison with Similar Compounds

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is unique among isothiazolinones due to its specific structure and properties. Similar compounds include:

Compared to these compounds, this compound offers a unique balance of antimicrobial efficacy and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8-7(9)5-3-2-4-6(5)10-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOGAKOZVSTZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032433
Record name Promexal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032433
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-79-2
Record name 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82633-79-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promexal
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Record name Promexal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrahydro-2-methyl-2H-cyclopenta[d]-1,2-thiazol-3-one
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Record name 2-METHYL-4,5-TRIMETHYLENE-4-ISOTHIAZOLIN-3-ONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5 g of 2-(N-methylcarbamoyl)cyclopentanone are dissolved in 100 cc of anhydrous ethanol saturated by anhydrous HCl gas. Into this solution, cooled to 0° C., there is passed for 5 hours a current of H2S and HCl gas. After having de-gassed the reaction mixture, there is added, with agitation, 0.5 molar equivalent of sodium metaperiodate fixed on acidic alumina (Al2O3), the temperature being maintained at 0° C. One-half hour later the reaction mixture is filtered. The filtrate is concentrated under reduced pressure. The residue is taken up in a 1:1 mixture of ethyl acetate and water. The pH of the aqueous solution is then adjusted, with agitation, to about 6 by the addition of sodium bicarbonate. The aqueous phase is decanted, then extracted with chloroform. The chloroform phase is then dried on sodium sulfate, and concentrated. On evaporation, an amorphous white solid, melting at 111° C. is obtained. Mass spectroscopy gives the expected relative peak at m/e: 155 (C7H9NOS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

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